![molecular formula C6H9ClN4 B14845379 2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine](/img/structure/B14845379.png)
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is a heterocyclic compound that belongs to the class of triazolodiazepines. This compound is characterized by a fused ring system that includes a triazole ring and a diazepine ring. It is of significant interest in medicinal chemistry due to its potential pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazinopyrazine with orthoesters under reflux conditions in xylene . Another method includes the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine and subsequent reaction steps involving chlorobenzene and trifluoroacetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of commercially available reagents and optimized reaction conditions to ensure high yields and purity. The use of palladium/carbon as a catalyst in a high-pressure kettle is one such example .
化学反応の分析
Types of Reactions
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium/carbon is a common method.
Substitution: Halogenation and alkylation reactions are typical, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, orthoesters, chlorobenzene, and trifluoroacetic anhydride. Reaction conditions often involve refluxing in solvents like xylene or ethanol and the use of catalysts such as palladium/carbon .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different pharmacological properties.
科学的研究の応用
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine involves its interaction with specific molecular targets. It is known to bind to receptors and enzymes, modulating their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This interaction can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities.
類似化合物との比較
Similar Compounds
Alprazolam: Contains a 1,2,4-triazole fused to a benzodiazepine core.
Diazepam: Another benzodiazepine derivative with similar pharmacological properties.
Triazolopyrazines: These compounds share the triazole ring but differ in their fused ring systems.
Uniqueness
2-Chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-A][1,4]diazepine is unique due to its specific ring fusion and the presence of a chlorine atom, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals with targeted activities.
特性
分子式 |
C6H9ClN4 |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
2-chloro-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a][1,4]diazepine |
InChI |
InChI=1S/C6H9ClN4/c7-6-9-5-4-8-2-1-3-11(5)10-6/h8H,1-4H2 |
InChIキー |
NQZWNNFZNLUKBB-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2=NC(=NN2C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


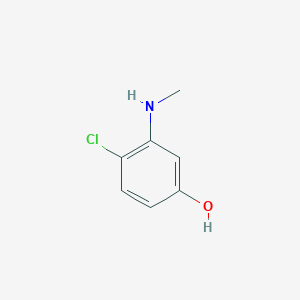
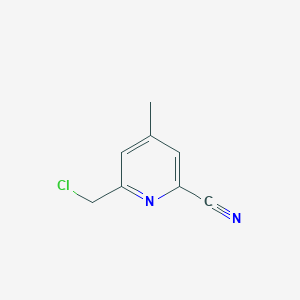


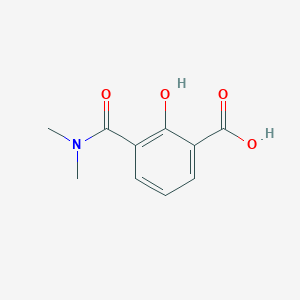

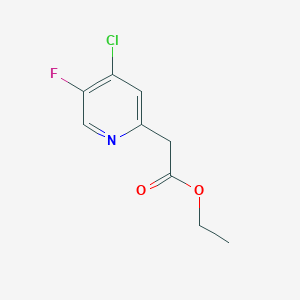


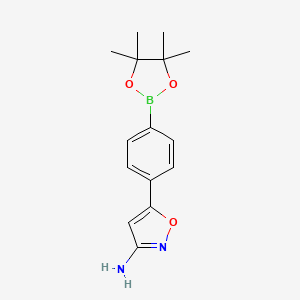
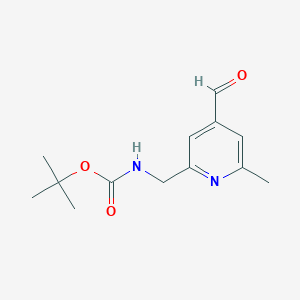

![Benzyl ([4-formyl-6-(trifluoromethyl)pyrimidin-2-YL]methyl)carbamate](/img/structure/B14845380.png)

